molecular formula C15H14BrFN2O3S B3542615 N-(4-bromo-2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N-(4-bromo-2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3542615
M. Wt: 401.3 g/mol
InChI Key: YBPJNKMKGMEAGF-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a combination of bromine, fluorine, and sulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method involves the reaction of 4-bromo-2-fluoroaniline with methyl chloroformate to form an intermediate, which is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the intermediate with glycine under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The glycinamide moiety can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogen atoms, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine, fluorine, and sulfonyl groups can enhance its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)glycinamide
  • N-(4-bromo-2-fluorophenyl)-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the methyl group on the glycinamide moiety, which can influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and sulfonyl groups also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(4-bromo-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O3S/c1-19(23(21,22)12-5-3-2-4-6-12)10-15(20)18-14-8-7-11(16)9-13(14)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPJNKMKGMEAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=C(C=C1)Br)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
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